molecular formula C40H52O4 B12510410 6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one

6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one

Cat. No.: B12510410
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Astaxanthin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. Chemical synthesis involves multiple steps and complex reactions, often resulting in a mixture of isomers and byproducts . The synthetic route typically starts with the formation of β-ionone, followed by a series of reactions to introduce the necessary functional groups and conjugated double bonds.

Industrial Production Methods

Industrial production of astaxanthin primarily relies on the cultivation of Haematococcus pluvialis. The microalgae are grown under controlled conditions, and astaxanthin is extracted using methods such as solvent extraction, supercritical fluid extraction, and enzyme-assisted extraction . The extracted astaxanthin is then purified and formulated for various applications.

Scientific Research Applications

Comparison with Similar Compounds

Astaxanthin is often compared to other carotenoids such as β-carotene, lutein, and zeaxanthin. While all these compounds have antioxidant properties, astaxanthin is considered more potent due to its unique molecular structure, which allows it to span cell membranes and provide protection both inside and outside cells . Unlike β-carotene, astaxanthin does not have pro-vitamin A activity, making it safer for high-dose consumption .

Similar Compounds

Astaxanthin’s superior antioxidant activity and unique molecular structure make it a valuable compound for various applications in health, industry, and research.

Properties

IUPAC Name

6-hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861975
Record name 3,3'-Dihydroxy-beta,beta-carotene-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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